molecular formula C19H18N4OS2 B2765392 2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole CAS No. 862976-99-6

2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole

Cat. No.: B2765392
CAS No.: 862976-99-6
M. Wt: 382.5
InChI Key: RPIKGMMXQXBQBM-UHFFFAOYSA-N
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Description

2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole is a heterocyclic compound that features a benzothiazole moiety linked to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole typically involves multi-step procedures. One common approach includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized via the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate electrophile, such as chloroacetic acid, under basic conditions.

    Piperazine Derivatization: The piperazine ring is introduced by reacting the benzothiazole derivative with piperazine in the presence of a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the benzothiazole ring to form dihydrobenzothiazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles like thiols or amines can replace the methoxy group to form thioethers or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; in solvents like ether or tetrahydrofuran.

    Substitution: Thiols, amines; in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Thioethers, amines.

Scientific Research Applications

2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antibacterial, antifungal, and antiviral properties.

    Medicine: Studied for its potential as an antipsychotic, antidepressant, and anti-inflammatory agent due to its interaction with neurotransmitter receptors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-Benzothiazol-2-yl)piperazine: Similar structure but lacks the methoxy group, which may result in different biological activities.

    4-Methoxy-1,3-benzothiazole: Contains the methoxy group but lacks the piperazine moiety, leading to distinct chemical properties and applications.

    2-(1,3-Benzothiazol-2-yl)piperidine: Similar to the piperazine derivative but with a piperidine ring, which may alter its pharmacological profile.

Uniqueness

2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole is unique due to the presence of both the benzothiazole and piperazine moieties, along with the methoxy group. This combination imparts specific chemical reactivity and biological activity, making it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4OS2/c1-24-14-6-4-8-16-17(14)21-19(26-16)23-11-9-22(10-12-23)18-20-13-5-2-3-7-15(13)25-18/h2-8H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPIKGMMXQXBQBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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